molecular formula C23H15ClN2O3S2 B3632903 (3Z)-1-(4-CHLOROBENZYL)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE

(3Z)-1-(4-CHLOROBENZYL)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE

Cat. No.: B3632903
M. Wt: 467.0 g/mol
InChI Key: WEZOQFGSZHYQLG-VXPUYCOJSA-N
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Description

The compound (3Z)-1-(4-CHLOROBENZYL)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic molecule that features a variety of functional groups, including a chlorobenzyl group, a furan ring, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(4-CHLOROBENZYL)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, which is then functionalized with the furan and chlorobenzyl groups. Key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction.

    Introduction of the Chlorobenzyl Group: This step often involves a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-(4-CHLOROBENZYL)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3Z)-1-(4-CHLOROBENZYL)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (3Z)-1-(4-CHLOROBENZYL)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring and are known for their antidiabetic properties.

    Indolinones: Compounds with an indolinone core are often studied for their anticancer activities.

    Furan Derivatives: These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties.

Uniqueness

What sets (3Z)-1-(4-CHLOROBENZYL)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE apart is its unique combination of functional groups, which allows it to interact with multiple biological targets simultaneously. This multi-target approach can enhance its efficacy and reduce the likelihood of resistance development.

Properties

IUPAC Name

(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O3S2/c24-15-9-7-14(8-10-15)12-25-18-6-2-1-5-17(18)19(21(25)27)20-22(28)26(23(30)31-20)13-16-4-3-11-29-16/h1-11H,12-13H2/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZOQFGSZHYQLG-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C(=O)N2CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CO4)/C(=O)N2CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-1-(4-CHLOROBENZYL)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 2
Reactant of Route 2
(3Z)-1-(4-CHLOROBENZYL)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 3
Reactant of Route 3
(3Z)-1-(4-CHLOROBENZYL)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 4
(3Z)-1-(4-CHLOROBENZYL)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 5
Reactant of Route 5
(3Z)-1-(4-CHLOROBENZYL)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 6
Reactant of Route 6
(3Z)-1-(4-CHLOROBENZYL)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE

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